2-Methoxy-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUFSEOISDLWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408240 | |

| Record name | 2-methoxy-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-39-1 | |

| Record name | 2-methoxy-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzenesulfonamide, a key chemical intermediate. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical properties, outlines logical synthetic pathways, and contextualizes its relevance within the broader landscape of medicinal chemistry and drug discovery.

Core Molecular Identity and Physicochemical Landscape

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide functional group. Understanding its fundamental properties is crucial for its effective application in synthesis and research.

Chemical Structure and Identifiers

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and physical properties. The electron-donating methoxy and methyl groups influence the electron density of the aromatic ring, which in turn affects its behavior in chemical reactions.

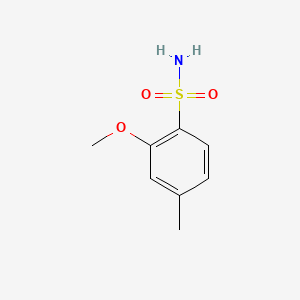

Caption: Chemical structure of this compound.

Table 1: Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 59554-39-1 | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1][2] |

| Molecular Weight | 201.24 g/mol | [2] |

| InChI Key | GQUFSEOISDLWMN-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N)OC | [1][2] |

Physicochemical Properties

The physical properties of this compound, such as its solid form and melting point, are important for handling, storage, and designing reaction conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid, Crystalline Powder | [2] |

| Melting Point | 168-170 °C | |

| Solubility | Information not readily available | |

| pKa | 10.15 ± 0.60 (Predicted) | |

| LogP | 0.8 (Predicted) | [1] |

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. The most logical and common synthetic approach involves a two-step process starting from 2-methoxy-4-methylaniline.

Synthetic Pathway

The synthesis hinges on the formation of a sulfonyl chloride intermediate, which is then reacted with ammonia.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Preparation of 2-Methoxy-4-methylbenzenesulfonyl chloride

The precursor, 2-methoxy-4-methylbenzenesulfonyl chloride, can be synthesized from 2-methoxy-4-methylaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. Alternatively, it can be prepared by the chlorination of 2-methoxy-4-methylbenzenesulfonic acid[3].

Step 2: Amination of 2-Methoxy-4-methylbenzenesulfonyl chloride

The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

-

Dissolution: Dissolve 2-Methoxy-4-methylbenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or diethyl ether.

-

Reaction with Ammonia: Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of ammonia in an organic solvent.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any ammonium chloride byproduct.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) in the region of δ 7-8 ppm. - Singlet for the methoxy group protons (3H) around δ 3.8-4.0 ppm. - Singlet for the methyl group protons (3H) around δ 2.3-2.5 ppm. - Broad singlet for the sulfonamide protons (2H), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. - Methyl carbon around δ 20-25 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the sulfonamide group around 3300-3400 cm⁻¹. - Asymmetric and symmetric S=O stretching around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. - C-H stretching of the aromatic and aliphatic groups. - C-O stretching of the methoxy group. |

| Mass Spec. | - Molecular ion peak [M]⁺ at m/z 201. - A prominent peak corresponding to the loss of SO₂NH₂. |

Applications in Research and Drug Development

While this compound itself is not widely reported as a bioactive molecule, its structural motifs are present in a variety of compounds with interesting pharmacological activities. Therefore, it serves as a valuable intermediate in the synthesis of more complex molecules.

A Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The specific substitution pattern of this compound can be strategically utilized to synthesize derivatives with tailored biological activities. For instance, derivatives of similar structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have been investigated as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases including cancer and diabetes[4].

Intermediate in Complex Syntheses

This compound can serve as a starting material for the synthesis of more elaborate molecules. For example, the sulfonamide group can be further functionalized, or the aromatic ring can undergo additional substitutions, allowing for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs. Its role as a chemical intermediate is crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs)[5].

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed[2].

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical entity whose significance lies primarily in its role as a versatile synthetic intermediate. Its well-defined chemical structure and predictable reactivity make it a useful building block for the creation of more complex molecules with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher intending to utilize this compound in their work. Further exploration into the synthesis of novel derivatives based on this scaffold may lead to the discovery of new therapeutic agents.

References

- 1. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

2-Methoxy-4-methylbenzenesulfonamide CAS 59554-39-1 properties

An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide (CAS 59554-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, CAS 59554-39-1, a key chemical intermediate. The guide details its physicochemical properties, a proposed synthetic pathway, expected analytical characteristics, and critical safety and handling protocols. By synthesizing information from established chemical suppliers and related scientific literature, this whitepaper serves as an essential resource for professionals utilizing this compound in laboratory research and development, particularly within the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring, combined with the versatile sulfonamide (-SO₂NH₂) moiety, makes it a valuable building block in organic synthesis.[1] Its core physical and chemical properties are summarized below.

Core Properties Table

| Property | Value | Source(s) |

| CAS Number | 59554-39-1 | [2][3][4] |

| Molecular Formula | C₈H₁₁NO₃S | [2][3][5] |

| Molecular Weight | 201.24 g/mol | [5][6] |

| Appearance | White to pale cream solid (crystals or powder) | [2][4][7] |

| Melting Point | 164.5 - 173.5 °C | [2][4][7] |

| Boiling Point | No data available | [2] |

| IUPAC Name | 2-methoxy-4-methylbenzene-1-sulfonamide | [4] |

| InChI Key | GQUFSEOISDLWMN-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=C(C=CC(C)=C1)S(N)(=O)=O | [4] |

Molecular Structure

The structure of this compound is foundational to its reactivity and function.

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a standard and logical synthetic route can be proposed based on fundamental organic chemistry principles. The most direct method involves the ammonolysis of the corresponding sulfonyl chloride.

Proposed Synthetic Workflow

The synthesis would logically start from 2-methoxy-4-methylbenzenesulfonyl chloride, a commercially available reagent.[8] This precursor would be reacted with an ammonia source, such as aqueous ammonia or ammonia gas in an appropriate solvent, to yield the final sulfonamide product.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

This protocol is a generalized representation based on standard procedures for sulfonamide synthesis.[9]

-

Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-methoxy-4-methylbenzenesulfonyl chloride and a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Reagent Addition: The flask is cooled in an ice bath (0 °C). Concentrated aqueous ammonia is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is quenched by the addition of distilled water. The biphasic mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with the organic solvent.

-

Purification: The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[9] The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aromatic methyl protons (~2.4 ppm), a singlet for the methoxy protons (~3.8 ppm), a broad singlet for the two amine protons of the sulfonamide group (which may exchange with D₂O), and a complex splitting pattern (likely an ABC spin system) for the three protons on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom: two aliphatic carbons (methyl and methoxy) and six aromatic carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the sulfonamide amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), characteristic asymmetric and symmetric S=O stretching for the sulfonyl group (~1350 cm⁻¹ and ~1160 cm⁻¹, respectively), and C-O stretching for the methoxy group (~1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 201.24.

Applications in Research and Drug Development

As a laboratory chemical, this compound serves primarily as a versatile intermediate in organic synthesis.[2]

-

Building Block in Medicinal Chemistry: The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants. This compound provides a scaffold that can be further functionalized. For example, a related structure, 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[10] This suggests that CAS 59554-39-1 could be used to generate novel analogues for drug discovery programs.

-

Precursor for Complex Molecules: The sulfonamide nitrogen can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, allowing for the construction of more complex molecular architectures.[1] This makes it a valuable starting material for creating libraries of compounds for high-throughput screening.

Safety, Handling, and Toxicology

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2][3] The toxicological properties have not been thoroughly investigated.[2][7]

GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [2][3][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [2][3][7] |

| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction | [7] |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | [2][3] |

STOT = Specific Target Organ Toxicity

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and avoid dust formation.[7] An eyewash station and safety shower must be readily available.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2][12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[7][12]

-

Respiratory Protection: If dust is generated, use a particle respirator.[12]

-

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][12]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] The material is noted to be light-sensitive.[2]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[2][13]

Conclusion

This compound (CAS 59554-39-1) is a valuable chemical intermediate with well-defined physicochemical properties but requires stringent safety protocols for handling. Its utility is primarily as a building block for more complex molecules in the pharmaceutical and chemical industries. This guide provides the foundational knowledge necessary for researchers and drug development professionals to safely and effectively incorporate this compound into their synthetic and research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L16947.03 [thermofisher.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 2-Methoxy-4-methylbenzenesulfonyl chloride-PharmaCore CO., LIMITED [pharmacore.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. showakako.co.jp [showakako.co.jp]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzenesulfonamide, a key chemical intermediate. It details the compound's fundamental properties, a validated synthesis protocol, spectroscopic characterization, and its applications in medicinal chemistry and drug development, grounded in authoritative scientific principles.

Core Molecular Profile

This compound is an organic compound featuring a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide functional group.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.

Key Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃S | [1][2][3][4][5][6] |

| Molecular Weight | 201.24 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | [1] |

| CAS Number | 59554-39-1 | [1] |

| Physical Form | Solid, crystals or powder | [3] |

| Melting Point | 168-169 °C | [7] |

Chemical Structure

The structural formula of this compound is presented below. The molecule's architecture is fundamental to its chemical behavior, particularly the reactivity of the sulfonamide group and the influence of the electron-donating methoxy and methyl groups on the aromatic ring.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of arylsulfonamides is a cornerstone of medicinal chemistry. A robust and common method for preparing compounds like this compound involves the chlorosulfonation of an appropriate aromatic precursor, followed by amination.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound identifies 3-methylanisole (4-methylanisole) as the starting material. The key transformations are the introduction of the sulfonamide group, which can be achieved via a sulfonyl chloride intermediate.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol (Representative)

This protocol is a representative example based on well-established procedures for the synthesis of arylsulfonamides.

Step 1: Chlorosulfonation of 3-Methylanisole

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for HCl gas, cool chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.

-

Substrate Addition: Slowly add 3-methylanisole (1 equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5-10°C. The methoxy group is an ortho-, para-director, and the position ortho to the methoxy and meta to the methyl group is sterically and electronically favored for electrophilic substitution.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-methoxy-4-methylbenzenesulfonyl chloride, will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral. Dry the product under vacuum.

Step 2: Amination of 2-Methoxy-4-methylbenzenesulfonyl chloride

-

Reaction Setup: Dissolve the crude 2-methoxy-4-methylbenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Ammonia Addition: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with stirring. The reaction is typically rapid.

-

Reaction Progression: Stir the mixture for 1-2 hours at room temperature.

-

Product Precipitation: Add cold water to the reaction mixture to precipitate the this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to pale cream crystalline solid.[8]

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. While a dedicated spectrum for this specific molecule is not publicly available, the expected data can be inferred from closely related structures and general principles of spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the NH₂ group. The aromatic protons will appear as a complex multiplet in the aromatic region (approx. 7.0-7.8 ppm). The methoxy and methyl protons will each give a singlet, typically around 3.8 ppm and 2.4 ppm, respectively. The sulfonamide protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[9] Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy and methyl groups just below 3000 cm⁻¹.

-

S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

-

C-O stretching: A strong band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

-

Applications in Research and Drug Development

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3][4] They are vital building blocks in the synthesis of more complex pharmaceutical agents.[2][3][4]

Role as a Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of targeted therapeutic agents. Its structure can be strategically modified at several points:

-

Sulfonamide Nitrogen: The protons on the sulfonamide nitrogen are acidic and can be deprotonated, allowing for alkylation or acylation to introduce new functional groups and build more complex molecules.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

A key application of related structures is in the synthesis of antipsychotic drugs. For instance, 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid, an important intermediate for the drug amisulpride, is synthesized from precursors structurally similar to this compound.[10] This highlights the utility of this substitution pattern on the benzene ring in constructing neurologically active compounds.

The Sulfonamide Pharmacophore

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore. It can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes.[2][3] For example, many sulfonamide-containing drugs function as enzyme inhibitors by mimicking the transition state of an enzymatic reaction.[3] The specific methoxy and methyl substitution pattern of this compound provides a scaffold that can be elaborated to design novel enzyme inhibitors or receptor antagonists.

Safety and Handling

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 3, Oral) and causes skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.

Conclusion

This compound is a well-defined chemical compound with significant potential as an intermediate in organic synthesis, particularly within the pharmaceutical industry. Its molecular formula (C₈H₁₁NO₃S) and molecular weight (201.24 g/mol ) are firmly established. The presence of the versatile sulfonamide functional group, combined with the specific substitution pattern on the aromatic ring, makes it a valuable precursor for the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development programs.

References

- 1. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the essential spectroscopic data for the characterization of 2-Methoxy-4-methylbenzenesulfonamide. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is crucial for synthesis verification, quality control, and further drug development endeavors. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output, alongside field-proven protocols for data acquisition.

Introduction to this compound

This compound (C₈H₁₁NO₃S, Molar Mass: 201.24 g/mol ) is a sulfonamide derivative with potential applications as a building block in the synthesis of more complex bioactive molecules.[1][2] The presence of a sulfonamide group, a methoxy group, and a methyl group on the benzene ring gives rise to a unique and informative spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity and purity of the compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure and data from analogous compounds, the following proton signals are predicted in a solvent like CDCl₃.[3]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Doublet | 1H | H-6 | The proton ortho to the strongly electron-withdrawing sulfonamide group is expected to be the most deshielded aromatic proton. |

| ~6.8 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating methyl group and meta to the sulfonamide, appearing at a higher field. |

| ~6.7 | Singlet | 1H | H-3 | Positioned between two electron-donating groups (methoxy and methyl), this proton will be significantly shielded. |

| ~5.0 | Broad Singlet | 2H | -SO₂NH₂ | The protons on the nitrogen are typically broad and may exchange with trace water in the solvent. Their chemical shift can be variable. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons are characteristically sharp singlets in this region. |

| ~2.4 | Singlet | 3H | -CH₃ | Aromatic methyl protons typically appear as a singlet around this chemical shift. |

Experimental Protocol: ¹H NMR Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. Due to the substitution pattern, all 8 carbon atoms are expected to be chemically distinct.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C-2 | The carbon bearing the methoxy group is significantly deshielded due to the electronegativity of oxygen. |

| ~145 | C-4 | The carbon attached to the methyl group. |

| ~135 | C-1 | The ipso-carbon attached to the sulfonamide group. |

| ~130 | C-6 | Aromatic CH carbon ortho to the sulfonamide group. |

| ~120 | C-5 | Aromatic CH carbon. |

| ~110 | C-3 | Aromatic CH carbon, shielded by two adjacent electron-donating groups. |

| ~56 | -OCH₃ | The methoxy carbon signal is characteristic in this region. |

| ~21 | -CH₃ | The methyl carbon signal, typically appearing upfield. |

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are modified to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 | N-H stretch | -SO₂NH₂ | Two distinct bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring. |

| 2980-2850 | C-H stretch | Aliphatic C-H | Corresponding to the methyl and methoxy groups. |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region due to the benzene ring vibrations. |

| ~1350 & ~1160 | S=O stretch | Sulfonamide | Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds are hallmarks of sulfonamides. |

| ~1250 | C-O stretch | Aryl-O-CH₃ | A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether. |

| ~900 | N-H wag | -SO₂NH₂ | A broad absorption characteristic of the out-of-plane bending of the N-H bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺∙): An observable peak at m/z = 201 is expected, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of ∙NH₂: A fragment at m/z = 185.

-

Loss of SO₂: A fragment at m/z = 137, resulting from the cleavage of the C-S bond.

-

Loss of ∙CH₃: A fragment at m/z = 186 from the methoxy or methyl group.

-

Benzylic Cleavage: A prominent peak corresponding to the substituted benzyl cation.

-

Experimental Protocol: Direct Infusion ESI-MS

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization (ESI) is often preferred.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z = 202 would be expected.

Conclusion

The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS techniques. The predicted data in this guide, derived from fundamental principles and analysis of related structures, provides a robust framework for researchers to verify the synthesis and purity of this important chemical intermediate. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in analytical results.

References

The Emerging Potential of 2-Methoxy-4-methylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide for Drug Discovery

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents.[1] Its chemical stability and capacity to engage in crucial hydrogen bonding interactions with biological targets have cemented its status as a privileged scaffold.[1] This guide delves into the untapped potential of a specific, yet underexplored, derivative: 2-Methoxy-4-methylbenzenesulfonamide . While direct pharmacological data on this compound is limited, its structural features suggest a fertile ground for the development of novel therapeutics. By analyzing the extensive landscape of substituted benzenesulfonamides, we can project the potential applications of this molecule and outline a strategic path for its exploration in drug discovery programs. This document serves as a technical resource for researchers, providing a theoretical framework, synthetic strategies, and detailed experimental protocols to unlock the therapeutic promise of this compound and its derivatives.

Core Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 59554-39-1 | [2] |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.24 g/mol | |

| Appearance | Solid |

The structure of this compound features a benzene ring substituted with a sulfonamide group, a methoxy group at the ortho position, and a methyl group at the para position. These substituents are not mere decorations; they are critical determinants of the molecule's physicochemical properties and, by extension, its potential biological activity. The methoxy group, being electron-donating, can influence the electronic environment of the aromatic ring and may enhance binding to hydrophobic pockets within enzyme active sites.[1] The methyl group can modulate lipophilicity and metabolic stability, key parameters in drug design.[3][4]

Projected Therapeutic Applications and Mechanistic Rationale

Based on the established pharmacology of the benzenesulfonamide scaffold, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Carbonic Anhydrase Inhibition: A Gateway to Diverse Therapeutic Areas

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and CO₂ transport.[5][6] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[7] The primary sulfonamide moiety (-SO₂NH₂) is the key zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[1]

Causality of Experimental Choices: The substituents on the benzene ring play a crucial role in determining the potency and isoform selectivity of CA inhibitors.[7] The 2-methoxy and 4-methyl groups of our core compound can be systematically modified to probe the structure-activity relationship (SAR). For instance, varying the size and electronics of the substituent at the 4-position can lead to selective inhibition of tumor-associated isoforms like CA IX and CA XII over the ubiquitous CA I and II, potentially reducing side effects.[7]

Experimental Workflows and Protocols

Workflow for Developing this compound Derivatives as Carbonic Anhydrase Inhibitors

Workflow for CA Inhibitor Development.

This protocol describes a general method for the alkylation of the sulfonamide nitrogen, a common strategy to create benzenesulfonamide derivatives.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by NMR and mass spectrometry.

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[5]

Materials:

-

Human or bovine carbonic anhydrase (e.g., CA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Acetazolamide (positive control, dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

CA Working Solution: Dilute the CA stock solution in cold Tris-HCl buffer to the desired concentration.

-

Substrate Solution: Prepare a fresh solution of p-NPA in acetonitrile or DMSO.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

-

-

Assay Plate Setup (in triplicate):

-

Blank (No Enzyme): 180 µL Tris-HCl buffer + 20 µL Substrate Solution.

-

Maximum Activity (No Inhibitor): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Test Compound: 158 µL Tris-HCl buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

-

Positive Control: 158 µL Tris-HCl buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.

-

-

Enzyme-Inhibitor Pre-incubation: Add the buffer and inhibitor/DMSO to the wells as described above. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

PI3K/mTOR Pathway Inhibition: A Targeted Approach in Oncology

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9] Certain benzenesulfonamide derivatives have emerged as potent inhibitors of this pathway, often targeting PI3K and/or mTOR kinases.

Causality of Experimental Choices: The this compound scaffold can be elaborated with heterocyclic moieties known to interact with the ATP-binding site of PI3K or mTOR. The methoxy and methyl groups can be fine-tuned to optimize cellular permeability and metabolic stability, which are crucial for effective kinase inhibition in a cellular context.

PI3K/AKT/mTOR Pathway Inhibition.

This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, AKT. A decrease in the ratio of phosphorylated AKT to total AKT indicates pathway inhibition.

Materials:

-

Cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCT-116)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT Ser473 and anti-total AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using the lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AKT to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities for p-AKT and total AKT. Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the extent of pathway inhibition.

TRPV4 Antagonism: A Novel Avenue for Pain and Inflammation

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel involved in sensing various physical and chemical stimuli. It has emerged as a promising target for treating pain, inflammation, and respiratory conditions. Benzenesulfonamide derivatives have been identified as potent TRPV4 antagonists.

Causality of Experimental Choices: The design of TRPV4 antagonists often involves a central benzenesulfonamide core with appended lipophilic groups that interact with the channel protein. The 2-methoxy and 4-methyl groups of our lead compound can be used as handles to introduce further diversity, aiming to enhance potency and selectivity against other TRP channels.

This high-throughput cellular assay measures changes in intracellular calcium concentration upon channel activation, which is a hallmark of TRPV4 function.

Materials:

-

HEK-293 cells transiently or stably expressing human TRPV4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

TRPV4 agonist (e.g., GSK1016790A)

-

Test compounds (dissolved in DMSO)

-

384-well black-walled, clear-bottom microplates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed the TRPV4-expressing HEK-293 cells into 384-well plates and grow them to confluency.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37 °C.

-

Compound Addition: Wash the cells with assay buffer and add the test compounds at various concentrations. Incubate for 15-30 minutes at room temperature.

-

FLIPR Measurement:

-

Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the TRPV4 agonist to all wells to stimulate the channel.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the response to the agonist in the presence of the test compound relative to the response in the absence of the compound (vehicle control).

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the antagonist concentration.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By leveraging the well-established medicinal chemistry of the benzenesulfonamide scaffold, researchers can rationally design and synthesize derivatives with the potential to modulate key biological targets such as carbonic anhydrases, PI3K/mTOR, and TRPV4. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear and actionable framework for initiating such a drug discovery program. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described assays to elucidate structure-activity relationships and identify potent and selective lead compounds for further preclinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Innovation

The story of sulfonamides is a testament to the power of synthetic chemistry in revolutionizing medicine. From their initial discovery as the first class of effective antibacterial agents, these versatile scaffolds have become a cornerstone of modern drug discovery.[1][2][3] The iconic sulfanilamide moiety has been ingeniously modified over decades, yielding a remarkable array of derivatives with a broad spectrum of pharmacological activities.[4] This guide provides an in-depth exploration of the multifaceted biological activities of sulfonamide derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Antimicrobial Activity: The Foundation of a Therapeutic Revolution

The initial and most well-known application of sulfonamides is their antibacterial effect.[1][2] This activity stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis.[5]

Mechanism of Action: Targeting a Key Metabolic Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the conversion of PABA into dihydrofolic acid.[5][6] By blocking this step, they disrupt the synthesis of tetrahydrofolic acid, a vital cofactor for the production of nucleic acids and certain amino acids, ultimately leading to bacteriostasis.[1] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis in bacteria.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a sulfonamide derivative against a specific bacterium.

1. Media Preparation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.

-

Sterilize by autoclaving and cool to 45-50°C in a water bath.

2. Preparation of Sulfonamide Stock Solution:

-

Accurately weigh the sulfonamide derivative and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

3. Preparation of Agar Plates with Sulfonamide:

-

Prepare a series of twofold dilutions of the sulfonamide stock solution in sterile distilled water or saline.

-

Add a defined volume of each sulfonamide dilution to molten MHA to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).

-

Also, prepare a control plate containing only the solvent used to dissolve the sulfonamide and a growth control plate with no additions.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

4. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium, pick 3-5 well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

5. Inoculation of Plates:

-

Using a multipoint inoculator or a pipette, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plates.

6. Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

7. Interpretation of Results:

-

The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits the visible growth of the bacteria.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[7][8] Their antitumor activity is not attributed to a single mechanism but rather to their ability to interact with a diverse range of molecular targets involved in cancer progression.[9][10][11]

Mechanisms of Action in Oncology

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][12] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[8] Sulfonamide-based inhibitors disrupt this pH regulation, leading to intracellular acidification and apoptosis.

-

Cell Cycle Arrest: Certain sulfonamide derivatives can induce cell cycle arrest, primarily in the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[10][11][13]

-

Disruption of Microtubule Assembly: Some sulfonamides interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[10][11][14]

-

Tyrosine Kinase Inhibition: The sulfonamide moiety is a key feature in several tyrosine kinase inhibitors, which block crucial signaling pathways that drive cancer cell growth and survival.[9]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), some sulfonamides can prevent the formation of new blood vessels that are essential for tumor growth and metastasis.[10][11]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment

Caption: Sulfonamide inhibition of CA IX disrupts pH homeostasis in cancer cells, leading to apoptosis.

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.

1. Cell Seeding:

-

Culture a human cancer cell line (e.g., MCF-7, HeLa, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the sulfonamide derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the sulfonamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

3. MTT Addition:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Quantitative Data: Anticancer Activity of Sulfonamide Derivatives

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | HCT-116 (Colon) | 3.53 | [15] |

| HepG-2 (Liver) | 3.33 | [15] | |

| MCF-7 (Breast) | 4.31 | [15] | |

| Compound 15 | HCT-116 (Colon) | 3.3 | [15] |

| HepG-2 (Liver) | 4.3 | [15] | |

| MCF-7 (Breast) | 3.5 | [15] | |

| Compound 8b | HeLa (Cervical) | 7.2 | [16] |

| MDA-MB-231 (Breast) | 4.62 | [16] | |

| MCF-7 (Breast) | 7.13 | [16] | |

| Doxorubicin | HCT-116 (Colon) | 0.45 | [15] |

| Vinblastine | HCT-116 (Colon) | 0.02 | [15] |

Structure-Activity Relationship (SAR) of Anticancer Sulfonamides

-

The nature of the heterocyclic ring attached to the sulfonamide nitrogen is crucial for activity. For instance, in some series, derivatives bearing a 1,3,4-thiadiazole or a pyrazole ring have shown potent anticancer effects.[7]

-

Substitution on the aromatic ring of the benzenesulfonamide moiety can significantly influence potency. Electron-withdrawing groups, such as nitro or halogen groups, at the para-position often enhance activity.[17]

-

The linker connecting the sulfonamide core to other pharmacophores plays a role in determining the mechanism of action and potency.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain sulfonamide derivatives exhibit potent anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[6][19] This selectivity is key to their therapeutic benefit, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of these sulfonamides is the selective inhibition of the COX-2 enzyme.[19] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[19] By selectively blocking COX-2, these drugs reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa.[19]

Signaling Pathway: COX-2 Inhibition and Prostaglandin Synthesis

Caption: Selective sulfonamide inhibitors block the COX-2 enzyme, reducing the production of inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the IC₅₀ values of a sulfonamide derivative against COX-1 and COX-2 enzymes to assess its potency and selectivity.

1. Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric probe.

-

Assay buffer (e.g., Tris-HCl).

-

Sulfonamide derivative stock solution in DMSO.

-

96-well microplate.

-

Microplate reader.

2. Assay Procedure:

-

Prepare serial dilutions of the sulfonamide derivative in the assay buffer.

-

In separate wells of the 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the sulfonamide derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation using a colorimetric or fluorometric method according to the kit manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

Quantitative Data: COX-2 Inhibitory Activity of Sulfonamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [19] |

| Valdecoxib | 21.9 | 0.24 | 91.25 | [19] |

| PYZ16 | >5.58 | 0.52 | >10.73 | [20] |

| ODZ2 | 63.8 | 0.48 | 132.83 | [20] |

Structure-Activity Relationship (SAR) of Anti-inflammatory Sulfonamides

-

The presence of a para-sulfonamide group on one of the phenyl rings is a common feature of selective COX-2 inhibitors.

-

The nature of the heterocyclic ring attached to the core structure is critical for selectivity. For example, the pyrazole ring in celecoxib is a key determinant of its COX-2 selectivity.[20]

-

Modifications to the substituents on the phenyl rings can fine-tune the potency and selectivity of the compounds.

Antiviral Activity: A Growing Frontier

The versatility of the sulfonamide scaffold extends to the realm of antiviral drug discovery, with several derivatives showing promising activity against a range of viruses, including human immunodeficiency virus (HIV) and coronaviruses.[21][22]

Mechanisms of Antiviral Action

-

HIV Protease Inhibition: Some clinically used HIV protease inhibitors, such as amprenavir and darunavir, incorporate a sulfonamide moiety in their structure.[22][23] This group is crucial for binding to the active site of the viral protease, an enzyme essential for the maturation of new viral particles.

-

HIV Integrase Inhibition: Sulfonamide derivatives have been developed as inhibitors of HIV integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome.[22]

-

Inhibition of Viral Entry: Some sulfonamides act as chemokine receptor antagonists, blocking the entry of HIV into host cells.

-

Inhibition of Coronavirus Main Protease (Mpro): The sulfonamide scaffold has been identified as a potential inhibitor of the main protease of SARS-CoV-2, an enzyme critical for viral replication.[22]

Experimental Workflow: General Antiviral Assay

Caption: A generalized workflow for evaluating the antiviral activity of sulfonamide derivatives.

Carbonic Anhydrase Inhibition: Beyond Cancer

While the inhibition of carbonic anhydrases by sulfonamides is a key strategy in cancer therapy, it also has therapeutic applications in other conditions, such as glaucoma, epilepsy, and altitude sickness.[1]

Mechanism of Action in Glaucoma

In the eye, carbonic anhydrase is involved in the production of aqueous humor. By inhibiting this enzyme, sulfonamide derivatives reduce the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme.

1. Reagents and Materials:

-

Purified human carbonic anhydrase (e.g., hCA II).

-

p-Nitrophenyl acetate (pNPA) as the substrate.

-

Assay buffer (e.g., Tris-HCl, pH 7.6).

-

Sulfonamide derivative stock solution in DMSO.

-

96-well microplate.

-

Microplate reader.

2. Assay Procedure:

-

Add the assay buffer, CA enzyme, and various concentrations of the sulfonamide inhibitor to the wells of a microplate. Include a vehicle control.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the pNPA substrate.

-

Monitor the formation of the yellow p-nitrophenolate product by measuring the absorbance at 400 nm over time.

3. Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ or Kᵢ values by plotting the percentage of enzyme inhibition versus the inhibitor concentration.

Quantitative Data: Carbonic Anhydrase Inhibitory Activity

| Compound | Target CA Isoform | Kᵢ (nM) | Reference |

| 4c | hCA IX | 8.5 | |

| 15 | hCA IX | 6.1 | |

| Acetazolamide | hCA I | 250 | [8] |

| hCA II | 12 | [23] | |

| hCA IX | 25 | [23] |

Conclusion: A Scaffold of Continued Discovery

The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its journey from a simple antibacterial to a multifaceted pharmacophore targeting cancer, inflammation, viral infections, and more, underscores the power of medicinal chemistry. For researchers and drug development professionals, a deep understanding of the diverse biological activities, mechanisms of action, and structure-activity relationships of sulfonamide derivatives is paramount. The experimental protocols provided in this guide offer a solid foundation for the evaluation of novel sulfonamide-based compounds, paving the way for the discovery of the next generation of innovative medicines.

References

- 1. study.com [study.com]

- 2. [PDF] Sulfonamide derivatives: Synthesis and applications | Semantic Scholar [semanticscholar.org]

- 3. biodiamed.gr [biodiamed.gr]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. portal.fis.tum.de [portal.fis.tum.de]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure–Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 2-Methoxy-4-methylbenzenesulfonamide for Research and Development

This document provides a comprehensive technical overview of the safety and handling protocols for 2-Methoxy-4-methylbenzenesulfonamide (CAS No. 59554-39-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This guide moves beyond standard Safety Data Sheet (SDS) information to provide a deeper understanding of the potential hazards and the scientific rationale behind recommended safety procedures.

Understanding the Hazard Profile: An Inconsistent Landscape

A critical first step in the safe handling of any chemical is a thorough understanding of its hazard profile. In the case of this compound, a review of publicly available safety data reveals notable inconsistencies between suppliers and databases.

Some sources, such as the Safety Data Sheet from Thermo Fisher Scientific, classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other sources provide a more cautionary profile. Data aggregated by PubChem and information from suppliers like Angene Chemical indicate the following hazards[2][3]:

Furthermore, Sigma-Aldrich classifies the compound with "Acute Tox. 3 Oral" and the signal word "Danger," suggesting a higher level of acute oral toxicity[4].

Expert Insight: The discrepancy in hazard classification underscores a crucial point: the toxicological properties of this compound have not been fully investigated[1][3]. In drug development and research, where novel compounds are frequently handled, the absence of comprehensive data necessitates a conservative approach. Therefore, it is imperative to handle this compound as if it possesses all the cited hazards. This conservative stance ensures the highest level of protection for laboratory personnel.

Physical and Chemical Properties

Understanding the physical state and properties of a compound is fundamental to anticipating its behavior and implementing appropriate handling controls.

| Property | Value | Source |

| CAS Number | 59554-39-1 | [2] |

| Molecular Formula | C₈H₁₁NO₃S | [2][4] |

| Molecular Weight | 201.24 g/mol | [2][4] |

| Appearance | White to pale cream solid crystalline powder | [1][5] |

| Melting Point | 168 - 170 °C (334.4 - 338 °F) | [1] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | No information available | [1] |

The high melting point indicates that at standard laboratory temperatures, the compound is a stable solid. The primary route of exposure will likely be through the inhalation of dust or through direct contact with the skin and eyes.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE. The goal is to minimize exposure through all potential routes.

Engineering Controls

The primary engineering control for handling powdered substances is a certified chemical fume hood or a powder containment hood . These systems maintain a negative pressure environment, drawing dust and aerosols away from the operator's breathing zone. All weighing and transfer operations involving this compound powder should be performed within such a ventilated enclosure[3][6].

Personal Protective Equipment (PPE)

Given the identified risks of skin, eye, and respiratory irritation, a specific PPE ensemble is mandatory.

-

Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is effective against powders. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of in accordance with laboratory and local regulations[3].

-

Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards[1][3]. These are essential to protect against airborne dust particles.

-

Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation, consider a disposable gown to prevent contamination of personal clothing[3][7].

-

Respiratory Protection: Under normal use conditions within a properly functioning fume hood, respiratory protection may not be necessary[1][7]. However, if a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended[3].

The following workflow diagram illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols during handling, storage, and disposal is critical to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust[1][3]. Use spatulas to gently transfer the powder. Avoid pouring the solid from a height.

-

Ventilation: Always handle the compound inside a chemical fume hood[3].

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday[3][7]. Do not eat, drink, or smoke in areas where the chemical is handled[7].

Storage

-

Container: Keep the container tightly closed to prevent contamination and exposure to moisture[1][6].

-

Conditions: Store in a dry, cool, and well-ventilated area[1][3]. Some sources suggest protecting it from light[3].

-

Incompatibilities: Keep away from strong oxidizing agents.

Disposal

-

Waste Management: All waste material containing this compound should be considered chemical waste.

-

Procedure: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container. This waste must be disposed of through a licensed disposal company[3]. Do not empty into drains[1][3].

Emergency Procedures: Preparedness and Response

Even with careful planning, accidental exposures or spills can occur. A clear, well-rehearsed emergency plan is essential.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3][6] |